1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate
Description
1-tert-Butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate (CAS: 932035-01-3) is a chiral piperidine derivative characterized by a tert-butyl ester at the 1-position, an ethyl ester at the 3-position, and an amino group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.34 g/mol . The compound is commonly used as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) due to its stereochemical rigidity and functional versatility .
Key structural features include:
- Stereochemistry: The (3R,4S) configuration ensures specific spatial orientation critical for biological activity.
- Ester groups: The tert-butyl and ethyl esters enhance stability and modulate lipophilicity.
- Amino group: The 4-amino substituent enables further derivatization (e.g., amide bond formation) .
It is typically stored at 2–8°C in a sealed, dry environment to prevent hydrolysis of the ester groups .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVKLSXTZZGJV-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, synthesis pathways, and relevant case studies.
- IUPAC Name : 1-(tert-butyl) 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.35 g/mol
- CAS Number : 864853-17-8
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key areas of research include:
- Anticonvulsant Activity : Similar compounds in the piperidine class have shown efficacy in anticonvulsant assays. For instance, derivatives have been evaluated for their ability to inhibit seizures in animal models, suggesting potential utility in epilepsy treatment .
- Acetylcholinesterase Inhibition : Piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease. Molecular docking studies suggest that these compounds may effectively bind to catalytic sites, enhancing their therapeutic potential .
Synthesis Pathways
The synthesis of 1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate typically involves several steps:
- Starting Materials : The synthesis begins with readily available piperidine derivatives.
- Reagents : Common reagents include palladium on activated charcoal and hydrogen gas under controlled conditions.
- Reaction Conditions : Typical conditions involve ethanol as a solvent at elevated temperatures and pressures to facilitate the reaction.
Table 1: Summary of Biological Studies
Case Study Example
In a study examining the anticonvulsant properties of related piperidine compounds, researchers found that modifications to the piperidine ring significantly influenced activity levels. The study indicated that the introduction of bulky groups like tert-butyl enhanced the anticonvulsant effect by improving lipophilicity and receptor interaction .
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate has been explored for its potential as a drug candidate due to its structural features that may confer biological activity. The piperidine ring is a common motif in many pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.
Case Study: Analgesic Properties
Research has indicated that derivatives of piperidine compounds can exhibit analgesic effects. In preclinical studies, modifications to the piperidine structure have shown promise in enhancing pain relief while minimizing side effects. The specific stereochemistry of the (3R,4S) configuration may play a crucial role in receptor binding affinity and efficacy.
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems could make it a candidate for treating neurological disorders.
Case Study: Potential in Treating Depression
Studies have indicated that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain. Investigations into the effects of 1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate on mood regulation and anxiety-related behaviors are ongoing. Early results suggest that it may have antidepressant-like effects in animal models.
Synthetic Intermediate
In organic synthesis, 1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate serves as an important building block for the synthesis of more complex molecules.
Applications:
- Synthesis of Bioactive Compounds : Its versatility allows chemists to create various derivatives that could lead to new therapeutic agents.
- Chiral Synthesis : The compound's chirality makes it valuable in asymmetric synthesis, where specific stereochemical configurations are required for desired biological activity.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Drug development focusing on analgesics and anti-inflammatory agents | Potential analgesic properties observed in preclinical studies |
| Neuropharmacology | Treatment for neurological disorders such as depression | Antidepressant-like effects reported in animal models |
| Synthetic Intermediate | Building block for complex organic molecules | Used in asymmetric synthesis and chiral compound development |
Comparison with Similar Compounds
Key Observations :
- Ir and Pd catalysts are critical for stereochemical control in piperidine derivatives .
- Pyrrolidine analogs require milder conditions due to ring strain but face challenges in enantioselectivity .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate?
The compound is typically synthesized via multi-step protocols involving protective group strategies and stereoselective reactions. For example, a 5-step procedure includes:
- Step 1 : Use of lithium diisopropylamide (LDA) in tetrahydrofuran/hexane at -78°C for deprotonation.
- Step 2 : Acidic hydrolysis (HCl in 1,4-dioxane) to remove protective groups.
- Step 3 : Neutralization with potassium carbonate in acetonitrile.
- Step 4 : Palladium-catalyzed coupling under inert atmosphere (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand).
- Step 5 : Final purification via recrystallization or column chromatography . Yields vary between 70–89% depending on reaction optimization .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : For confirming stereochemistry (e.g., H and C NMR to verify (3R,4S) configuration) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., calculated vs. observed m/z) .
- Infrared (IR) Spectroscopy : Identification of functional groups like carbonyl (C=O) and amine (N-H) stretches .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for the tert-butyl protective group installation?
- Catalyst Selection : Palladium acetate with bulky phosphine ligands (e.g., XPhos) enhances coupling efficiency in tert-butylation reactions .
- Temperature Control : Maintaining 40–100°C during Pd-catalyzed steps minimizes side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
Q. What stereochemical challenges arise during synthesis, and how are they resolved?
- Chiral Induction : Use of enantiopure starting materials (e.g., (3R,4S)-4-aminopiperidine) ensures retention of configuration .
- Byproduct Mitigation : Diastereomeric impurities can be removed via chiral HPLC or crystallization in ethanol/water mixtures .
- Monitoring : Real-time chiral GC/MS or circular dichroism (CD) spectroscopy verifies stereochemical integrity .
Q. How do contradictory spectral data (e.g., NMR shifts) in literature reports arise, and how should they be addressed?
- Source of Discrepancies : Solvent effects (e.g., DMSO vs. CDCl₃), pH-dependent tautomerism, or trace impurities .
- Resolution Strategies :
- Cross-validate with 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Compare experimental data with computational predictions (DFT calculations for H NMR chemical shifts) .
Q. What methodologies are recommended for studying the compound’s stability under varying conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (70% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
- Kinetic Analysis : Plot degradation rate constants (k) to determine Arrhenius parameters for shelf-life prediction .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
